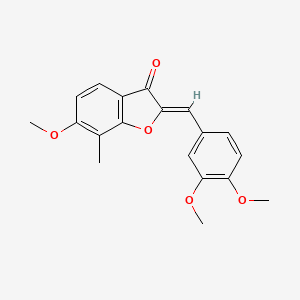

(Z)-2-(3,4-dimethoxybenzylidene)-6-methoxy-7-methylbenzofuran-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

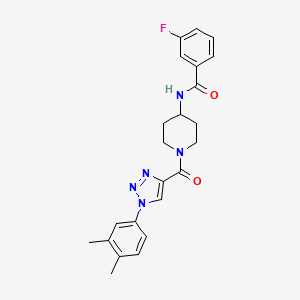

The compound “(Z)-2-(3,4-dimethoxybenzylidene)-6-methoxy-7-methylbenzofuran-3(2H)-one” is a benzofuran derivative. Benzofurans are aromatic organic compounds that consist of a benzene ring fused to a furan ring .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a benzofuran core with methoxy groups at the 3, 4, and 6 positions, a methyl group at the 7 position, and a benzylidene group at the 2 position .Chemical Reactions Analysis

As an aromatic compound, “(Z)-2-(3,4-dimethoxybenzylidene)-6-methoxy-7-methylbenzofuran-3(2H)-one” could potentially undergo electrophilic aromatic substitution reactions. The methoxy groups might direct electrophiles to the ortho and para positions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. As an aromatic compound with multiple methoxy groups, this compound is likely to be relatively stable and may have moderate to good solubility in organic solvents .Aplicaciones Científicas De Investigación

Anticancer Potential

The compound’s unique structure and functional groups make it a promising candidate for cancer research. Researchers have investigated its cytotoxic effects on cancer cells, particularly in vitro studies. The compound’s ability to inhibit cell proliferation and induce apoptosis suggests its potential as an anticancer agent. Further studies are needed to explore its mechanism of action and evaluate its efficacy in vivo .

Antioxidant Activity

The presence of methoxy groups in the compound contributes to its antioxidant properties. It scavenges free radicals, protecting cells from oxidative stress. Researchers have explored its potential as a natural antioxidant in food preservation and health supplements .

Anti-inflammatory Effects

The benzofuran ring system has been associated with anti-inflammatory activity. Studies have investigated the compound’s ability to modulate inflammatory pathways, making it relevant for conditions such as arthritis and other inflammatory diseases .

Neuroprotective Properties

The compound’s methoxy groups and benzofuran scaffold suggest neuroprotective potential. Researchers have studied its effects on neuronal cell lines, focusing on neurodegenerative disorders like Alzheimer’s and Parkinson’s disease. Preliminary findings indicate its ability to enhance neuronal survival and reduce oxidative stress .

Antimicrobial Applications

The compound’s structural features make it an interesting candidate for antimicrobial research. It has shown inhibitory effects against bacteria, fungi, and even some drug-resistant strains. Investigations into its mode of action and potential clinical applications are ongoing .

Materials Science and Organic Electronics

Beyond biological applications, researchers have explored the compound’s use in materials science. Its conjugated system and electron-rich benzofuran ring make it suitable for organic electronics. For instance, it can serve as a building block for conducting polymers like poly(3,4-ethylenedioxythiophene) (PEDOT). PEDOT, when modified or functionalized with ionic liquids, exhibits high conductivity, transparency, and stability, making it valuable for optoelectronics and energy storage .

Direcciones Futuras

The study of benzofuran derivatives is an active area of research due to their potential biological activities. Future research on “(Z)-2-(3,4-dimethoxybenzylidene)-6-methoxy-7-methylbenzofuran-3(2H)-one” could include investigations into its synthesis, properties, and potential biological activities .

Propiedades

IUPAC Name |

(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-methoxy-7-methyl-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O5/c1-11-14(21-2)8-6-13-18(20)17(24-19(11)13)10-12-5-7-15(22-3)16(9-12)23-4/h5-10H,1-4H3/b17-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTRNUFLFVJTJBW-YVLHZVERSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=CC3=CC(=C(C=C3)OC)OC)C2=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC2=C1O/C(=C\C3=CC(=C(C=C3)OC)OC)/C2=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-(3,4-dimethoxybenzylidene)-6-methoxy-7-methylbenzofuran-3(2H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2848817.png)

![[(2R)-oxetan-2-yl]methanamine](/img/structure/B2848818.png)

![1-[1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2848827.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2848830.png)

![1-[3-(1,3-Thiazol-2-ylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2848835.png)

![N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B2848836.png)

![5-[Benzyl(phenyl)sulfamoyl]-2-chlorobenzoic acid](/img/structure/B2848838.png)